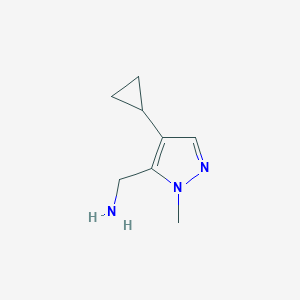

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine

Description

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is a chemical compound with the molecular formula C8H13N3 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms

Properties

IUPAC Name |

(4-cyclopropyl-2-methylpyrazol-3-yl)methanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-11-8(4-9)7(5-10-11)6-2-3-6/h5-6H,2-4,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKCXKUTCZAYDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C=N1)C2CC2)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-cyclopropyl-1-methyl-1H-pyrazole with formaldehyde and ammonia or an amine source. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The amine group in the compound can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

Oxidation: Corresponding nitroso or nitro derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Alkylated or acylated products.

Scientific Research Applications

Chemistry

In chemistry, (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse heterocyclic compounds .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It can be used in the development of new drugs or as a probe to study biological pathways .

Medicine

In medicinal chemistry, (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals .

Industry

In the industrial sector, this compound can be used in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

(3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine: Similar structure but with a different position of the cyclopropyl group.

1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride: Similar core structure with different substituents.

Uniqueness

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is unique due to the specific positioning of its cyclopropyl and methyl groups, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for research and development in various fields .

Biological Activity

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula C8H13N3, is being researched for various applications, including its role as a bioactive molecule and its therapeutic potential.

The synthesis of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine typically involves cyclization reactions using precursors such as 4-cyclopropyl-1-methyl-1H-pyrazole, formaldehyde, and ammonia under controlled conditions. Common solvents used in the synthesis include ethanol and methanol, and the process often requires reflux conditions to achieve optimal yields.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

(4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine interacts with specific molecular targets, which may include enzymes or receptors. This interaction can modulate biological pathways, making it a candidate for drug development.

2. Therapeutic Potential

Research indicates that this compound may serve as a lead for developing new pharmaceuticals, particularly in treating neuropsychiatric disorders. Its structure allows for modifications that can enhance its potency and selectivity towards specific biological targets .

Case Studies and Research Findings

Recent studies have explored the biological activities of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine in various contexts:

Case Study 1: PDE10A Inhibition

A study highlighted the development of compounds structurally related to (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine that act as potent and selective inhibitors of phosphodiesterase 10A (PDE10A). These compounds demonstrated significant improvements in metabolic stability and oral bioavailability, which are critical for therapeutic applications .

Case Study 2: Antiparasitic Activity

Another investigation focused on optimizing pyrazole derivatives for antiparasitic activity against malaria parasites. The incorporation of polar functional groups was shown to enhance aqueous solubility while maintaining or improving metabolic stability and activity against Plasmodium falciparum . This suggests that similar strategies could be applied to improve the pharmacokinetic profile of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine.

Comparative Analysis

To better understand the unique properties of (4-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine, a comparison with similar compounds is presented below:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| (3-cyclopropyl-1-methyl-1H-pyrazol-5-yl)methanamine | Different cyclopropyl position | Potentially lower potency |

| 1-(3-Methyl-1H-pyrazol-5-yl)methanamine hydrochloride | Similar core structure but different substituents | Varies based on substituent effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.